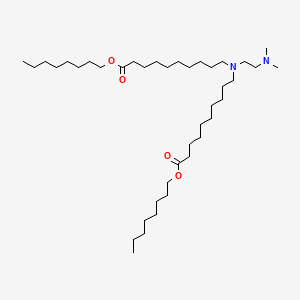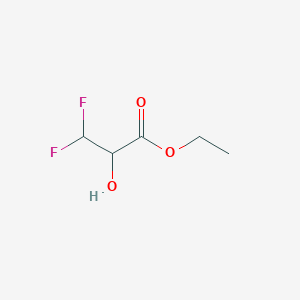
Ethyl 3,3-difluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3-difluoro-2-hydroxypropanoate is an organic compound with the molecular formula C5H8F2O3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3-difluoro-2-hydroxypropanoate typically involves the reaction of ethyl 3,3-difluoroacrylate with water under controlled conditions. This reaction can be catalyzed by acids or bases to facilitate the addition of water to the double bond, resulting in the formation of the hydroxy group.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,3-difluoro-2-hydroxypropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3,3-difluoro-2-oxopropanoate.
Reduction: The ester group can be reduced to form the corresponding alcohol, ethyl 3,3-difluoro-2-hydroxypropanol.
Substitution: The fluorine atoms can be substituted with other functional groups, such as chlorine or bromine, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions can be carried out using reagents like chlorine gas (Cl2) or bromine (Br2).
Major Products Formed
Oxidation: Ethyl 3,3-difluoro-2-oxopropanoate
Reduction: Ethyl 3,3-difluoro-2-hydroxypropanol
Substitution: Ethyl 3-chloro-3-fluoro-2-hydroxypropanoate or ethyl 3-bromo-3-fluoro-2-hydroxypropanoate
Scientific Research Applications
Ethyl 3,3-difluoro-2-hydroxypropanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways, as fluorine atoms can mimic hydrogen atoms while providing unique spectroscopic properties.
Medicine: Fluorinated compounds are often used in drug design to improve the bioavailability and metabolic stability of pharmaceuticals. This compound can serve as a precursor for such drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism by which ethyl 3,3-difluoro-2-hydroxypropanoate exerts its effects depends on its specific application. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The presence of fluorine atoms can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Ethyl 3,3-difluoro-2-hydroxypropanoate can be compared with other fluorinated esters, such as ethyl 2,2-difluoro-3-hydroxypropanoate and ethyl 3,3,3-trifluoro-2-hydroxypropanoate. These compounds share similar structural features but differ in the number and position of fluorine atoms, which can influence their chemical reactivity and biological activity.
List of Similar Compounds
- Ethyl 2,2-difluoro-3-hydroxypropanoate
- Ethyl 3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2,2,2-trifluoroacetate
Properties
Molecular Formula |
C5H8F2O3 |
|---|---|
Molecular Weight |
154.11 g/mol |
IUPAC Name |
ethyl 3,3-difluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C5H8F2O3/c1-2-10-5(9)3(8)4(6)7/h3-4,8H,2H2,1H3 |
InChI Key |
VXIGGQBJVRJJDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


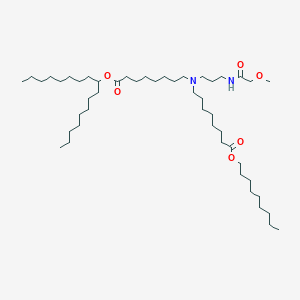
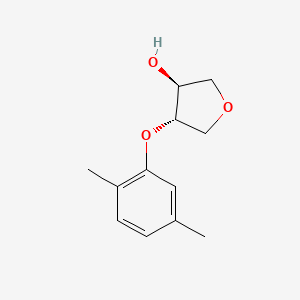
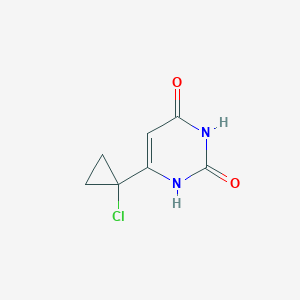
![1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13361908.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B13361912.png)
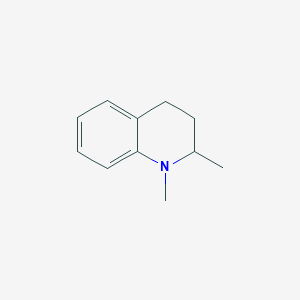
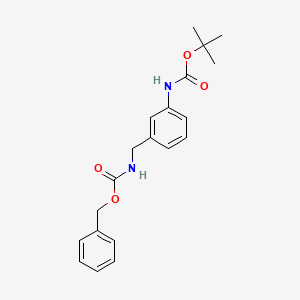
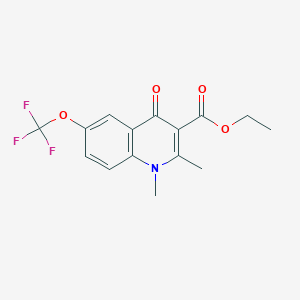
![1,3-diacetyl-2,5-diphenyl-2,3-dihydro-1H-imidazo[1,2-b][1,2,4]triazole](/img/structure/B13361939.png)
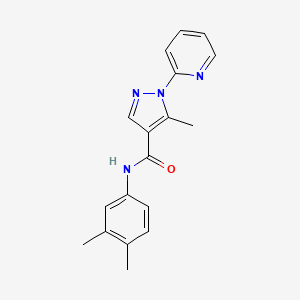
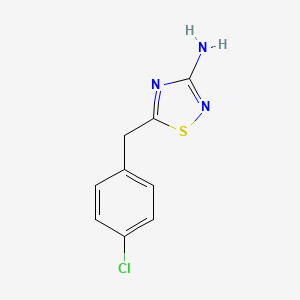
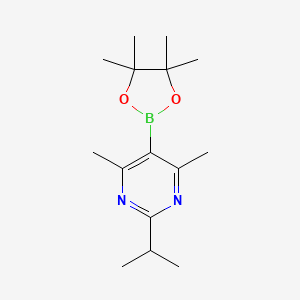
![2-{[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B13361959.png)
